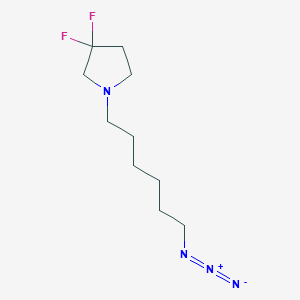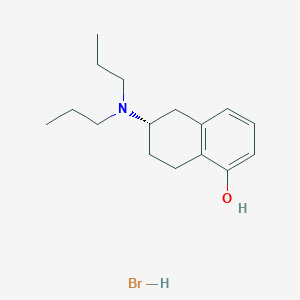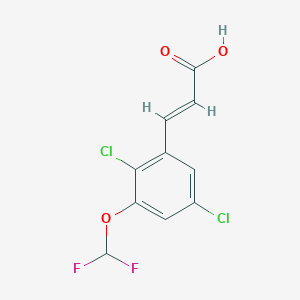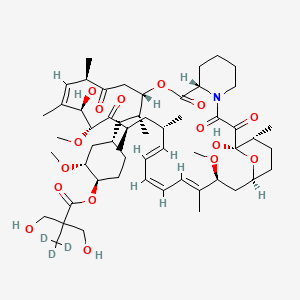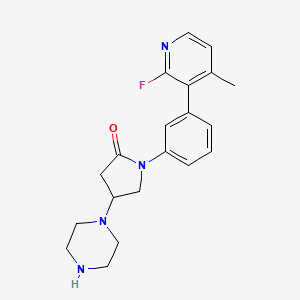
1-(3-(2-Fluoro-4-methylpyridin-3-yl)phenyl)-4-(piperazin-1-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified by the Molecular Formula Chemical Database number MFCD31811568 is a chemical entity with significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD31811568 involves a series of chemical reactions that require precise conditions. The synthetic route typically includes the formation of a core structure followed by functional group modifications. The reaction conditions often involve controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of MFCD31811568 is scaled up from laboratory methods, ensuring consistency and efficiency. The process involves large-scale reactors, continuous monitoring of reaction parameters, and stringent quality control measures. The use of automated systems and advanced analytical techniques ensures the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
MFCD31811568 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert MFCD31811568 into reduced forms, often using reducing agents like hydrogen gas or metal hydrides.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
MFCD31811568 has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which MFCD31811568 exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.
Properties
Molecular Formula |
C20H23FN4O |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
1-[3-(2-fluoro-4-methylpyridin-3-yl)phenyl]-4-piperazin-1-ylpyrrolidin-2-one |
InChI |
InChI=1S/C20H23FN4O/c1-14-5-6-23-20(21)19(14)15-3-2-4-16(11-15)25-13-17(12-18(25)26)24-9-7-22-8-10-24/h2-6,11,17,22H,7-10,12-13H2,1H3 |
InChI Key |
DEUUZBQSQYJQIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)F)C2=CC(=CC=C2)N3CC(CC3=O)N4CCNCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(Cyclopropylmethyl)-2,7-diazaspiro[3.5]nonane](/img/structure/B13728193.png)
![Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]-](/img/structure/B13728209.png)

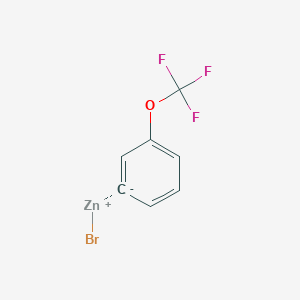
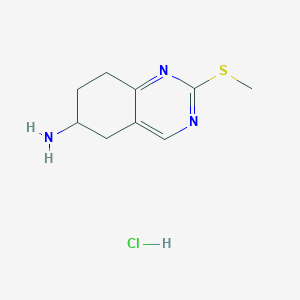

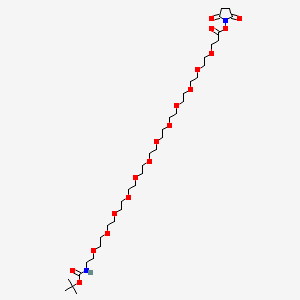
![1-[1-(3-Fluoro-4-methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13728249.png)
![2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-benzaldehyde](/img/structure/B13728253.png)
![7H-Imidazo[1,5-A]imidazol-2-amine](/img/structure/B13728257.png)
